molecular formula C23H16Cl2N6O3S B11656504 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11656504
M. Wt: 527.4 g/mol
InChI Key: CCPYOWVVFWBNPK-LGJNPRDNSA-N
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Description

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide intermediate.

    Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the triazole ring.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N’-[(E)-(2-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound lacks the chlorine atom on the phenyl ring, which may affect its chemical properties and interactions with molecular targets.

The uniqueness of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16Cl2N6O3S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl2N6O3S/c24-17-6-8-18(9-7-17)30-22(15-4-2-1-3-5-15)28-29-23(30)35-14-21(32)27-26-13-16-12-19(31(33)34)10-11-20(16)25/h1-13H,14H2,(H,27,32)/b26-13+

InChI Key

CCPYOWVVFWBNPK-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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